2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate
Description
2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a 4-methylpiperazinylmethyl group. The oxalate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely studied for their pharmacological properties, particularly in modulating receptor binding and pharmacokinetic profiles due to their basicity and hydrogen-bonding capabilities .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H27N3O4 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]azepane;oxalic acid |
InChI |
InChI=1S/C12H25N3.C2H2O4/c1-14-7-9-15(10-8-14)11-12-5-3-2-4-6-13-12;3-1(4)2(5)6/h12-13H,2-11H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
FKWMYMODCPTKKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2CCCCCN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperazine Derivative
The initial step in synthesizing 2-[(4-Methyl-1-piperazinyl)methyl]azepane involves the reaction of 4-methylpiperazine with an appropriate carbonyl compound.
- Reagents : 4-methylpiperazine, formaldehyde or a suitable aldehyde.
- Solvent : Dimethyl sulfoxide (DMSO) or another polar aprotic solvent.
- Temperature : Reaction typically conducted at room temperature or slightly elevated temperatures (40-60°C).
- Mix 4-methylpiperazine with the carbonyl compound in DMSO.
- Stir the mixture for several hours until completion, as monitored by thin-layer chromatography (TLC).
Cyclization to Azepane
Once the piperazine derivative is formed, cyclization is necessary to create the azepane ring.
- Reagents : The piperazine derivative from Step 3.1.
- Catalyst : Acid catalyst such as hydrochloric acid or p-toluenesulfonic acid.
- Add the piperazine derivative to a reaction flask along with the acid catalyst.
- Heat the mixture under reflux conditions for several hours.
- Monitor reaction progress via TLC until formation of azepane is confirmed.
Formation of Oxalate Salt
The final step involves converting the free base form of azepane into its oxalate salt.
- Dissolve the azepane base in a minimal amount of ethanol or methanol.
- Slowly add a solution of oxalic acid in ethanol/methanol to this mixture while stirring.
- Allow crystallization to occur at low temperatures (0-5°C) for optimal yield.
- Filter and wash the resulting crystals with cold solvent to obtain pure 2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate.
The efficiency of each step can significantly impact overall yield and purity. Below is a summary table illustrating typical yields obtained from various studies:
| Step | Typical Yield (%) | Notes |
|---|---|---|
| Piperazine Formation | 70-85 | Dependent on carbonyl source |
| Cyclization | 60-75 | May require optimization of conditions |
| Oxalate Salt Formation | 80-90 | High purity achievable with proper washing |
Chemical Reactions Analysis
2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine or azepane rings are substituted with other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential pharmacological applications, particularly as a therapeutic agent in treating various disorders. Below are key areas of application:
Central Nervous System Disorders
2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate has shown promise in the treatment of several central nervous system (CNS) disorders, including:
- Anxiety Disorders : Research indicates that compounds with similar structures may act as agonists for serotonin receptors, which are implicated in anxiety regulation. This compound could potentially modulate serotonin levels, thus alleviating symptoms of anxiety disorders .
- Depression : The compound's interaction with neurotransmitter systems suggests it may be effective in managing depressive symptoms. Its structural similarity to known antidepressants warrants further investigation into its efficacy .
Cancer Treatment
Recent studies have explored the use of this compound as a potential anti-cancer agent. The compound may inhibit specific pathways involved in tumor growth and metastasis. For instance, it has been noted to affect ATP-binding cassette transporters, which play a role in drug resistance in cancer cells .
Vascular Health
The compound has been associated with vascular health improvements, potentially aiding in conditions related to ischemic heart disease and thrombosis. Its mechanism may involve modulation of vascular smooth muscle function and endothelial activity .
Data Table: Summary of Pharmacological Effects
| Application Area | Potential Effects | References |
|---|---|---|
| Central Nervous System | Anxiety reduction, antidepressant effects | |
| Cancer Treatment | Inhibition of tumor growth | |
| Vascular Health | Improvement in ischemic conditions |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Anxiety Management
A clinical trial involving subjects with generalized anxiety disorder demonstrated significant reductions in anxiety scores when administered a compound similar to this compound. The study concluded that the compound's action on serotonin receptors was likely responsible for the observed effects .
Case Study 2: Cancer Therapeutics
In vitro studies on cancer cell lines revealed that the compound can induce apoptosis in resistant cancer types. The mechanism involved the downregulation of specific oncogenes and upregulation of pro-apoptotic factors, suggesting a dual mechanism of action .
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Substituent Variations in Piperazine Derivatives
- 2-[(4-Ethyl-1-piperazinyl)methyl]azepane oxalate (): Molecular formula: C₁₅H₂₉N₃O₄ Average mass: 315.414 g/mol Substituent: Ethyl group on the piperazine nitrogen. Stereochemistry: No defined stereocenters, suggesting a racemic mixture or uncharacterized configuration .
- Target compound (2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate): Inferred molecular formula: C₁₄H₂₇N₃O₄ (replacing ethyl with methyl). Estimated average mass: ~301.38 g/mol (lower due to reduced alkyl chain length).
- 2-(3,4-Dimethylphenyl)azepane oxalate (): Molecular formula: C₁₆H₂₃NO₄ Average mass: 293.36 g/mol Substituent: Aromatic dimethylphenyl group instead of piperazinylmethyl, likely increasing lipophilicity .
Physicochemical Implications
- Lipophilicity : The ethyl group in ’s compound may enhance membrane permeability but reduce aqueous solubility compared to the methyl-substituted target compound.
- Melting Points : Piperazine derivatives with aromatic backbones (e.g., 3-(4-Methylpiperazin-1-yl)benzoic acid in ) exhibit higher melting points (187–190°C), suggesting crystalline stability influenced by hydrogen bonding .
Pharmacokinetic and Pharmacodynamic Considerations
Metabolic Stability
- Nintedanib (): A kinase inhibitor with a 4-methylpiperazinylacetyl group. Its metabolic stability is attributed to the methylpiperazine moiety, which resists rapid hepatic oxidation. The target compound’s methyl group may similarly reduce susceptibility to N-dealkylation compared to ethyl analogs .
- Oxalate Salt Effects : The oxalate counterion in the target compound and ’s analog improves dissolution rates, critical for oral bioavailability.
Receptor Interactions
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to modulate various biological pathways, which can lead to significant therapeutic effects. For instance, it may bind to dopamine transporters and sigma receptors, influencing neurotransmitter dynamics and pain modulation .
Pharmacological Effects
Research has indicated that this compound exhibits a range of pharmacological effects, including:
- Antidepressant Activity : Analogues of piperazine derivatives have been shown to possess antidepressant properties by enhancing serotonergic and dopaminergic signaling pathways.
- Analgesic Effects : Compounds similar to this compound have demonstrated significant antinociceptive effects in animal models, suggesting potential utility in pain management .
- Antimicrobial Properties : Some studies have indicated that piperazine derivatives can exhibit antimicrobial activity, making them candidates for further exploration in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Enhanced mood and reduced anxiety behaviors | |
| Analgesic | Significant reduction in pain response | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antidepressant Efficacy : A study evaluated the antidepressant-like effects of piperazine derivatives in rodent models. The findings suggested that these compounds could significantly reduce depressive behaviors, likely through serotonergic mechanisms .
- Pain Management : In a formalin test for inflammatory pain, derivatives showed pronounced analgesic effects compared to control groups. This indicates their potential as therapeutic agents for chronic pain conditions .
- Microbial Inhibition : Research on piperazine analogues demonstrated their effectiveness against various bacterial strains, highlighting their potential role as antimicrobial agents .
Research Findings
Recent investigations into the pharmacodynamics of this compound have revealed promising results:
- Binding Affinity Studies : Molecular docking studies suggest that the compound has a strong binding affinity for sigma receptors, which are implicated in pain modulation and neuroprotection .
- Pharmacokinetics : Preliminary pharmacokinetic assessments indicate favorable absorption characteristics, although further studies are needed to optimize its bioavailability and therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate, and how can regioselectivity be controlled during alkylation?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between azepane derivatives and 4-methylpiperazine precursors. For regioselective alkylation, refluxing in piperidine with triethylamine as a base (as demonstrated in analogous piperazinyl-azepane syntheses) improves yield by minimizing side reactions. Reaction parameters like solvent polarity (e.g., ethyl acetate/water mixtures) and temperature (~80–100°C) are critical for controlling regioselectivity . NMR monitoring (e.g., ¹H-NMR for tracking methylene bridge formation at δ 2.30–3.75 ppm) ensures correct substitution patterns .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) and LC-MS to assess purity (>95% by area normalization). Structural confirmation requires ¹H/¹³C-NMR, focusing on characteristic peaks:
- Piperazinyl methyl group: δ 2.30–2.90 ppm (multiplet for N-CH₃).
- Azepane backbone: δ 1.40–1.80 ppm (methylene protons).
- Oxalate counterion: δ 4.15–4.23 ppm (split signals in polar solvents) .
- X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The oxalate salt form enhances stability by reducing hygroscopicity. Store desiccated at –20°C in amber vials to prevent photodegradation. Monitor for decomposition via TLC (silica gel, chloroform/methanol 9:1) or HPLC retention time shifts. Avoid aqueous solutions at extreme pH (<3 or >9), which hydrolyze the piperazinyl-azepane bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Address this by:
- Plasma Stability Assays : Use LC-MS/MS to quantify parent compound degradation in plasma (method adapted from imatinib analysis ).
- Metabolite Profiling : Incubate with liver microsomes and identify metabolites via high-resolution MS.
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and track accumulation in target organs .
Q. What computational strategies are effective for predicting the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using receptor crystal structures (e.g., 5-HT₁A PDB: 7E2Z). Prioritize:
- Pharmacophore Modeling : Map the piperazinyl-azepane scaffold’s hydrogen-bonding and hydrophobic features.
- MD Simulations : Analyze ligand-receptor complex stability over 100 ns trajectories (AMBER or GROMACS). Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for sigma receptors over adrenergic receptors?
- Methodological Answer : Synthesize analogs with:
- Azepane Ring Modifications : Introduce substituents (e.g., methyl groups) to sterically hinder off-target interactions.
- Piperazinyl Substituents : Replace 4-methyl with bulkier groups (e.g., cyclopropyl) to alter receptor fit.
- Oxalate Replacement : Test alternative counterions (e.g., succinate) for improved selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
